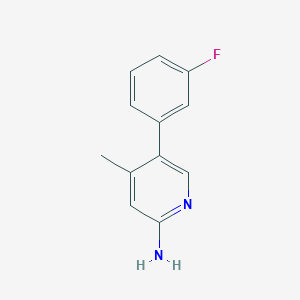

5-(3-Fluorophenyl)-4-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-5-12(14)15-7-11(8)9-3-2-4-10(13)6-9/h2-7H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRAIRZIQNWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 3 Fluorophenyl 4 Methylpyridin 2 Amine and Analogues

General Synthetic Routes for Pyridine-2-amine Core Structures

The pyridine-2-amine scaffold is a privileged structure in drug discovery. Its synthesis often involves the construction of a carbon-carbon bond between a pre-functionalized pyridine (B92270) ring and an aryl group.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is particularly effective for creating aryl-pyridyl linkages due to its tolerance of a wide array of functional groups and generally high yields. nih.gov

The general mechanism of the Suzuki reaction involves a catalytic cycle with three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (e.g., a bromo-pyridine) to form a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle.

A practical application of this methodology was demonstrated in the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives, which are structurally similar to the target compound. nih.govresearchgate.net In this work, commercially available 5-bromo-2-methylpyridin-3-amine (B1289001) was coupled with various arylboronic acids using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base. nih.govresearchgate.net The reactions were typically carried out in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures. nih.govresearchgate.net This approach highlights a direct and efficient route to couple an aryl group at the 5-position of a pre-existing methylpyridin-amine core. To synthesize 5-(3-Fluorophenyl)-4-methylpyridin-2-amine, a similar strategy would be employed, starting with a precursor like 5-bromo-4-methylpyridin-2-amine and reacting it with (3-fluorophenyl)boronic acid.

Beyond the Suzuki reaction, palladium catalysis offers a broad spectrum of transformations for synthesizing complex pyridine derivatives. These methods often leverage C-H bond activation, providing alternative and sometimes more atom-economical routes to biaryl compounds. For instance, palladium-catalyzed intramolecular dehydrogenative coupling has been used to form aryl-aryl bonds in the synthesis of 5,6-dihydrophenanthridines, demonstrating the power of Pd(II) catalysts like Pd(TFA)₂ to forge connections between two C-H bonds. nih.gov

Additionally, palladium catalysts are effective in C-N bond formation, such as in Buchwald-Hartwig amination reactions, and in carbonylation reactions. researchgate.netnih.gov An efficient synthesis of phenanthridinones, for example, was achieved through the palladium-catalyzed C(sp²)-H aminocarbonylation of unprotected o-arylanilines, showcasing the integration of C-H activation with carbon monoxide incorporation. nih.gov Such diverse palladium-catalyzed methodologies provide a comprehensive toolkit for constructing and functionalizing the pyridine-2-amine core.

While palladium-based methods are dominant, other synthetic strategies for pyridine derivatives exist. One innovative approach involves the direct conversion of N-vinyl and N-aryl amides into pyridines and quinolines. organic-chemistry.org This method uses an activating agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile (such as an alkyne) to trigger an annulation cascade, forming the pyridine ring in a single step under mild conditions. organic-chemistry.org

Another transition-metal-based method utilizes titanacyclopropanes, generated in situ, which can regioselectively alkylate pyridine N-oxides at the C2-position. organic-chemistry.org This demonstrates that metals other than palladium can be employed for the precise functionalization of the pyridine ring. These alternative methods offer different pathways for assembling highly substituted pyridines, potentially avoiding the need for pre-halogenated starting materials required in many cross-coupling reactions.

Introduction of Fluorophenyl Moieties: Specific Reaction Conditions and Precursors

The introduction of a 3-fluorophenyl group onto the 4-methylpyridin-2-amine core is most commonly achieved via a cross-coupling reaction. In the context of a Suzuki coupling, the key precursors are a halogenated pyridine, such as 5-bromo-4-methylpyridin-2-amine, and (3-fluorophenyl)boronic acid. The reaction conditions would be similar to those described for related pyridine syntheses, typically involving a palladium(0) catalyst, a base (like K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a solvent system such as dioxane/water or DMF at temperatures ranging from 80-120 °C. nih.gov

Broader strategies for incorporating fluorine into aromatic systems are also an area of active research. Chemists at the University of Münster have developed a method for the site-selective difluoromethylation of pyridines at the meta- or para-positions by using a temporary dearomatization strategy. uni-muenster.dechemeurope.com While this introduces a difluoromethyl group rather than a fluorophenyl group, it illustrates advanced techniques for functionalizing pyridines with fluorine-containing moieties. Direct fluorination can also be achieved through methods like the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate, or by using modern electrophilic or nucleophilic fluorinating agents. chemicalbook.com For the specific synthesis of this compound, the Suzuki coupling with (3-fluorophenyl)boronic acid remains the most direct and well-established approach.

Radiosynthesis Approaches for Positron Emission Tomography (PET) Tracers of Related Compounds

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires a probe labeled with a positron-emitting radionuclide. nih.gov Fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide for PET due to its nearly ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. mdpi.com Aminopyridine structures are valuable scaffolds for developing PET tracers for neuroimaging, as demonstrated by compounds like [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a tracer developed for imaging demyelination by targeting voltage-gated potassium channels. nih.govbiorxiv.orgresearchgate.net The development of such tracers requires efficient and rapid methods to incorporate the ¹⁸F isotope into the molecule of interest.

For PET tracers, it is crucial to achieve high specific activity, meaning a high ratio of the radioactive isotope to the non-radioactive isotope. This is accomplished using "no-carrier-added" (NCA) methods, where only the cyclotron-produced ¹⁸F radionuclide is used, without the addition of stable ¹⁹F. nih.govresearchgate.net

A primary method for NCA ¹⁸F-labeling of aromatic systems, including pyridines, is nucleophilic aromatic substitution (SNAr). nih.gov This reaction is most efficient when a good leaving group (such as a nitro group or a trimethylammonium salt) is positioned on an electron-deficient aromatic ring. nih.govresearchgate.net For pyridines, the ortho-position (C2) is inherently activated for nucleophilic attack. researchgate.net The labeling is typically performed by reacting the precursor with [¹⁸F]fluoride, often in the form of a K[¹⁸F]F-Kryptofix 2.2.2 (K₂₂₂) complex, in a polar aprotic solvent like DMSO at elevated temperatures, sometimes with microwave assistance to shorten reaction times. nih.govresearchgate.net

Other advanced NCA ¹⁸F-labeling techniques have also been developed. Copper-mediated radiofluorination has emerged as a versatile method applicable to precursors such as arylstannanes and arylboronic acids, expanding the scope of molecules that can be labeled. acs.orgnih.gov For example, a PET ligand for glycogen (B147801) synthase kinase 3 was synthesized via copper-mediated radiofluorination with a radiochemical yield of over 32%. nih.gov Another approach involves the radiofluorination of diaryl sulfoxide (B87167) precursors. researchgate.net These methods provide alternative routes for the late-stage introduction of ¹⁸F into complex molecules, which is essential for the development of novel PET radiotracers based on scaffolds like this compound.

Design and Synthesis of Radiolabeling Precursors

A common and effective method for introducing the aryl group at the 5-position of the pyridine ring is the Suzuki-Miyaura cross-coupling reaction. mdpi.commdpi.com This palladium-catalyzed reaction typically involves the coupling of a halopyridine with an arylboronic acid or ester. A key starting material for this approach is 2-Amino-5-bromo-4-methylpyridine. The synthesis of this precursor can be achieved by the bromination of 2-Amino-4-methylpyridine (B118599) using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). wikipedia.org

Synthesis of Precursors for Late-Stage Radiofluorination

Late-stage radiofluorination is a highly desirable strategy as it allows for the introduction of the short-lived ¹⁸F isotope in the final step of the synthesis, maximizing the radiochemical yield. This requires the synthesis of a precursor molecule that has a leaving group at the position where the fluorine-18 is to be introduced.

Nitro-Precursors:

One common precursor for radiofluorination is a nitro-substituted analog. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride. The synthesis of 5-(3-Nitrophenyl)-4-methylpyridin-2-amine can be achieved via a Suzuki coupling reaction between 2-Amino-5-bromo-4-methylpyridine and 3-Nitrophenylboronic acid. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a suitable solvent system like a mixture of dioxane and water. mdpi.comnih.gov The subsequent radiofluorination would involve the displacement of the nitro group with [¹⁸F]fluoride, often requiring high temperatures and the use of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂).

Stannyl-Precursors:

An alternative to the SₙAr approach is electrophilic radiofluorination, for which organotin precursors, such as trimethylstannyl derivatives, are well-suited. The Stille cross-coupling reaction can be employed to synthesize the required precursor, 5-(3-(Trimethylstannyl)phenyl)-4-methylpyridin-2-amine. wikipedia.orglibretexts.orgnumberanalytics.com This reaction would involve the coupling of 2-Amino-5-bromo-4-methylpyridine with a stannylated phenyl reagent, such as (3-(Trimethylstannyl)phenyl)boronic acid or by direct stannylation of a suitable aryl precursor followed by coupling. The subsequent radiofluorination is typically achieved using an electrophilic fluorinating agent like [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite.

Synthesis from Radiolabeled Building Blocks

An alternative strategy involves the use of a pre-radiolabeled building block in the final synthetic step. In this case, a radiolabeled version of the arylating agent, such as [¹⁸F]3-Fluorophenylboronic acid, would be synthesized first. This radiolabeled intermediate can then be coupled with 2-Amino-5-bromo-4-methylpyridine under Suzuki-Miyaura conditions to yield the desired radiolabeled product. This approach avoids the potentially harsh conditions of late-stage radiofluorination on the final complex molecule.

Structure Activity Relationship Sar Studies of 5 3 Fluorophenyl 4 Methylpyridin 2 Amine Derivatives

Identification of Essential Pharmacophoric Elements

The fundamental structure of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine comprises a core 2-aminopyridine (B139424) ring, a 4-methyl group, and a 5-(3-fluorophenyl) substituent. Each of these components plays a crucial role in the molecule's ability to bind to the ATP pocket of target kinases, forming a well-defined pharmacophore.

The 2-aminopyridine moiety is a cornerstone of the pharmacophore, acting as a critical hinge-binding element. The primary amine at the C2 position typically forms one or more hydrogen bonds with the backbone amide residues of the kinase hinge region. For instance, in studies of related 3,5-diaryl-2-aminopyridine inhibitors of ALK2, the primary amine was observed to be within hydrogen bonding distance to the backbone carbonyl of His284. acs.org Modification of this primary amine to a secondary or tertiary amine consistently leads to a significant reduction or complete loss of inhibitory potency, underscoring its essential role in anchoring the inhibitor within the ATP binding site. acs.org

The 5-(3-fluorophenyl) group projects into a larger, more solvent-exposed region of the ATP binding site. The phenyl ring itself provides a scaffold for hydrophobic interactions. The fluorine atom at the 3-position is a key feature, influencing the electronic properties of the phenyl ring and potentially forming specific interactions, such as halogen bonds or favorable dipole interactions, with the target protein. The position and nature of substituents on this phenyl ring are critical determinants of both potency and isoform selectivity.

Influence of Substituent Variations on Potency and Isoform Selectivity

The potency and selectivity of this compound derivatives can be meticulously modulated by altering the substituents on both the pyridine (B92270) and phenyl rings.

Substitutions on the Phenyl Ring: The 3-fluorophenyl group is often a starting point for extensive SAR exploration. The position of the fluorine atom is critical; for example, in related series, moving the fluorine or replacing it with other halogens can have a profound impact on activity. In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, while different halogens (F, Cl, Br, I) at the 4-position of the phenyl ring did not show significant differences in FOXM1-inhibitory activity, the combination with other substituents was crucial. nsf.gov For kinase inhibitors, the electronic nature of the substituent (electron-withdrawing vs. electron-donating) on the phenyl ring can dramatically alter binding affinity. For instance, in the discovery of aurora kinase inhibitors based on an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, the presence of a substituent at the para-position of the aniline (B41778) was correlated with potency and selectivity. acs.org

Substitutions on the Pyridine Ring: While the 2-amino and 4-methyl groups are generally considered core elements, modifications at other positions of the pyridine ring have been explored. Introducing additional substituents can be a strategy to enhance potency, improve selectivity, or modulate physicochemical properties. However, these modifications must be carefully considered to avoid steric clashes with the protein. For example, in the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors, the introduction of methyl groups on the pyridine or pyrimidine (B1678525) ring could lead to steric clashes with the hinge loop, thereby affecting the binding pose and inhibitory activity. nih.gov

The following table summarizes the general impact of substituent variations on the activity of related aminopyridine kinase inhibitors.

| Position | Substituent Variation | General Impact on Activity |

| Pyridine C2 | Secondary/Tertiary Amine | Significant decrease in potency due to loss of key hinge interactions. acs.org |

| Pyridine C4 | Small Alkyl Groups (e.g., Methyl) | Generally well-tolerated; can enhance hydrophobic interactions and optimize conformation. wustl.edu |

| Phenyl Ring | Halogens (e.g., F, Cl) | Position and type of halogen can significantly influence potency and selectivity through electronic and specific interactions. nsf.gov |

| Phenyl Ring | Electron-donating/withdrawing groups | Can modulate the electronic character of the ring system, affecting binding affinity. acs.org |

| Pyridine C6 | Alkyl/Functional Groups | Can be a point for modification to improve selectivity and physicochemical properties, but steric constraints are significant. wustl.edu |

Impact of Linker Chain Modifications on Biological Activity and Binding Modes

In the design of inhibitors targeting kinases with adjacent binding pockets or allosteric sites, a linker can be used to bridge the primary ATP-binding site with these secondary sites. For instance, in the development of inhibitors for c-Met, a five-atom linker between two aromatic moieties was found to be optimal for establishing necessary interactions within the active site. nih.gov

The flexibility of the linker is a key parameter. A rigid linker can pre-organize the molecule into a conformationally favorable state for binding, potentially increasing affinity. Conversely, a more flexible linker can allow the molecule to adapt to the specific topology of the binding site. The introduction of heteroatoms (e.g., oxygen, nitrogen) into the linker can provide additional hydrogen bond donor or acceptor sites, further enhancing binding affinity.

Stereochemical Effects on Target Interactions and Pharmacological Efficacy

Stereochemistry introduces a three-dimensional complexity to drug-receptor interactions, and for derivatives of this compound that possess chiral centers, the stereochemical configuration can be a decisive factor for biological activity.

Although the parent compound, this compound, is achiral, the introduction of chiral substituents or side chains can lead to enantiomers or diastereomers with markedly different pharmacological profiles. In many kinase inhibitors, only one enantiomer exhibits the desired potent inhibitory activity, while the other is significantly less active or inactive. This is because the precise three-dimensional arrangement of atoms in the active enantiomer allows for optimal interactions with the chiral environment of the kinase's ATP-binding pocket.

For example, in the development of dopaminergic 5-aminotetrahydropyrazolo[1,5-a]pyridines, it was found that the (S)-enantiomer was responsible for the high-affinity binding to the D3 receptor, while the (R)-enantiomer was significantly less potent. nih.gov This highlights the critical importance of stereochemistry in achieving high-affinity and selective target engagement.

The introduction of stereocenters can also influence metabolic stability and pharmacokinetic properties. Therefore, the synthesis and evaluation of individual stereoisomers are often a crucial step in the optimization of a lead compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Complex Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a ligand, such as 5-(3-Fluorophenyl)-4-methylpyridin-2-amine, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Orientations

Docking algorithms can estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the interaction between the ligand and its target. A lower binding energy generally suggests a more stable complex. For a compound like this compound, docking studies against a specific protein target would predict the most likely binding pose and its corresponding affinity.

For illustrative purposes, consider a hypothetical docking study of this compound against a kinase target, a common focus for aminopyridine-based inhibitors. The results might be presented as in Table 1.

Table 1: Hypothetical Docking Results for this compound Against a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Characterization of Key Interacting Residues and Binding Site Characteristics

A crucial output of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, one would expect the aminopyridine core to form hydrogen bonds with residues in the hinge region of a kinase, a common binding motif for this class of inhibitors. The fluorophenyl group could engage in hydrophobic or halogen-bonding interactions within a hydrophobic pocket of the binding site.

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide a deeper understanding of the molecule's intrinsic reactivity and electronic structure.

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, a hypothetical DFT analysis might yield the results shown in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Analysis of the HOMO and LUMO electron density distribution would show which parts of the molecule are most involved in electron donation and acceptance, respectively.

Reactivity Descriptors and Molecular Electrostatic Potential Mapping

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index, which further quantify the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the pyridine (B92270) ring and the amino group, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. The fluorine atom would also contribute to the electrostatic potential distribution.

In Silico ADME Prediction Methodologies for Compound Optimization

The prediction of ADME properties through computational models is a critical step in the early stages of drug development. These models utilize the chemical structure of a compound to forecast its behavior within a biological system. This approach allows for the rapid screening of large libraries of molecules, prioritizing those with favorable pharmacokinetic profiles and identifying potential liabilities that may hinder their development. For a compound such as "this compound," these predictive methods are crucial for assessing its drug-like qualities.

A key determinant of a drug's efficacy is its ability to permeate biological membranes to reach its target site of action. The blood-brain barrier (BBB) is a particularly challenging obstacle for compounds targeting the central nervous system. Computational and in vitro models are frequently employed to predict a compound's ability to cross such barriers.

Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across membranes. nih.gov The PAMPA-BBB variant specifically models the blood-brain barrier, utilizing a lipid membrane composition that mimics the brain's endothelial cells. nih.gov This assay measures the permeability of a compound from a donor compartment, through the artificial membrane, to an acceptor compartment. bioassaysys.com The results can be used to classify compounds as having high or low BBB permeability, providing a rapid and cost-effective initial screen. nih.gov While specific PAMPA-BBB data for "this compound" is not available, this assay would be a primary tool in assessing its potential for CNS activity.

Caco-2 Permeability Assays utilize a cultured cell line of human colon adenocarcinoma cells that differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. nih.gov This model is considered the gold standard for in vitro prediction of oral absorption in humans. Beyond predicting intestinal permeability, the Caco-2 assay can also provide insights into active transport mechanisms and the potential for P-glycoprotein (P-gp) efflux, a common mechanism of drug resistance. nih.gov For "this compound," a Caco-2 assay would yield crucial data on its likely oral absorption and potential for efflux.

Table 1: Comparison of Permeability Prediction Models

| Feature | PAMPA-BBB | Caco-2 |

| Principle | Passive diffusion across an artificial lipid membrane. nih.gov | Transport across a monolayer of human intestinal cells. nih.gov |

| Biological Barrier Modeled | Blood-Brain Barrier. nih.gov | Intestinal Epithelium. nih.gov |

| Transport Mechanisms | Passive Diffusion Only. nih.gov | Passive Diffusion, Active Transport, and Efflux. nih.gov |

| Throughput | High. bioassaysys.com | Low to Medium. |

| Cost | Low. nih.gov | High. |

| Information Provided | Prediction of passive CNS penetration. nih.gov | Prediction of oral absorption and potential for drug efflux. nih.gov |

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a complex parameter influenced by various physicochemical and physiological factors. Computational tools can predict several of these key parameters based on a molecule's structure.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for good oral absorption of a compound. nih.gov It states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight less than 500 Daltons

An octanol-water partition coefficient (log P) not exceeding 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Web-based tools like SwissADME can calculate these properties from a compound's structure and predict its adherence to Lipinski's rule and other drug-likeness criteria. nih.gov

Topological Polar Surface Area (TPSA) is another important descriptor that correlates with passive molecular transport through membranes. It is calculated as the sum of the surfaces of polar atoms in a molecule. Compounds with a TPSA of less than 140 Ų are generally predicted to have good cell permeability. nih.gov

Table 2: Predicted Physicochemical Properties and Bioavailability Parameters

Note: The following table presents hypothetical data for "this compound" as would be generated by common computational platforms. Actual experimental or calculated values are not publicly available.

| Parameter | Predicted Value/Assessment | Importance |

| Molecular Weight | Hypothetical: ~216 g/mol | Adheres to Lipinski's Rule (<500) |

| log P | Hypothetical: ~2.5 | Adheres to Lipinski's Rule (<5) |

| Hydrogen Bond Donors | Hypothetical: 1 | Adheres to Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | Hypothetical: 3 | Adheres to Lipinski's Rule (<10) |

| Lipinski's Rule Violations | Hypothetical: 0 | Indicates good potential for oral bioavailability. nih.gov |

| TPSA | Hypothetical: ~51 Ų | Suggests good cell permeability (<140 Ų). nih.gov |

| Gastrointestinal Absorption | Hypothetical: High | Predicted based on physicochemical properties. nih.gov |

| BBB Permeant | Hypothetical: Yes/No | Would be predicted by models like PAMPA-BBB. nih.gov |

These computational assessments provide a foundational understanding of a compound's likely pharmacokinetic profile, guiding further experimental validation and chemical modifications to optimize its properties for therapeutic use.

Future Directions and Emerging Research Opportunities

Rational Design of Next-Generation Aminopyridine Analogues with Improved Profiles

The rational design of new chemical entities is a cornerstone of modern drug discovery. For the 5-(3-Fluorophenyl)-4-methylpyridin-2-amine series, future efforts will be directed towards the creation of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. This will involve a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

Key strategies will include:

Bioisosteric Replacement: Systematic replacement of the fluorophenyl and methyl groups with other substituents to probe the electronic and steric requirements of the binding pocket.

Scaffold Hopping: Exploration of alternative core structures that maintain the essential pharmacophoric features of the 2-aminopyridine (B139424) moiety while offering novel intellectual property and potentially improved drug-like properties.

Conformational Constraint: Introduction of rigid elements, such as spirocycles or bridged systems, into the molecular framework. This approach aims to reduce the entropic penalty upon binding, which can lead to a significant increase in potency. For instance, the introduction of a spiro group in other 2-aminopyridine derivatives has been shown to reduce steric hindrance and enhance activity against drug-resistant mutants. nih.gov

A prospective area of focus will be the development of dual inhibitors targeting multiple key signaling pathways implicated in diseases such as cancer. For example, the design of compounds that can simultaneously inhibit kinases like ROS1 and ALK has shown promise in overcoming resistance to existing therapies. nih.govtandfonline.com

| Design Strategy | Objective | Example from Related Research |

| Bioisosteric Replacement | Modulate potency and selectivity | Varies based on target |

| Scaffold Hopping | Discover novel chemical series | Varies based on target |

| Conformational Constraint | Enhance binding affinity | Introduction of spiro groups in ROS1/ALK inhibitors nih.gov |

| Dual Inhibition | Overcome drug resistance | Design of ROS1/ALK dual inhibitors nih.govtandfonline.com |

Synergistic Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm in contemporary drug discovery. nih.gov Future research on this compound and its derivatives will increasingly rely on this integrated approach to accelerate the discovery and optimization of lead compounds.

Computational techniques that will be pivotal include:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): These models will be employed to build predictive models that correlate the three-dimensional properties of the aminopyridine analogues with their biological activity. nih.govnih.gov

Molecular Docking: This technique will continue to be used to predict the binding modes of novel analogues within the active site of their target proteins, providing insights for rational design. nih.govnih.govbeilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations will offer a dynamic view of the ligand-protein interactions, helping to understand the stability of the complex and the role of conformational changes in the binding process. nih.govnih.gov

These in silico predictions will guide the synthesis of a smaller, more focused set of compounds for experimental testing. The biological data obtained from these experiments will then be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing. This approach has been successfully applied to other series of 2-aminopyridine derivatives to understand their binding modes and guide the design of more potent inhibitors. nih.govnih.gov

| Computational Method | Application in Drug Discovery |

| 3D-QSAR | Predict biological activity based on 3D properties nih.govnih.gov |

| Molecular Docking | Predict binding modes of ligands nih.govnih.govbeilstein-journals.org |

| Molecular Dynamics | Simulate ligand-protein interactions over time nih.govnih.gov |

Exploration of Novel Therapeutic Indications and Biological Targets

While the aminopyridine scaffold has been extensively explored for certain therapeutic targets, there remains a vast, untapped potential for its application in other disease areas. Future research will focus on identifying and validating novel biological targets for this compound and its analogues.

Promising areas for exploration include:

Kinase Inhibitors: The 2-aminopyridine core is a well-established "hinge-binding" motif for protein kinases. Beyond the established targets like ROS1, ALK, and c-Met, systematic screening against a broad panel of kinases could uncover novel therapeutic opportunities in oncology and other diseases. nih.govtandfonline.comnih.gov

Epigenetic Modulators: There is growing interest in developing inhibitors of epigenetic targets such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). The 2-aminopyridine scaffold has shown potential in the design of dual CDK/HDAC inhibitors. acs.org

Neurodegenerative Diseases: The role of various protein kinases and other enzymes in the pathophysiology of neurodegenerative disorders presents an opportunity for the application of aminopyridine-based inhibitors.

Infectious Diseases: The unique enzymatic machinery of pathogens could be targeted by specifically designed aminopyridine derivatives.

The identification of new targets will be driven by a combination of high-throughput screening, chemoproteomics, and computational target prediction methods. The validation of these targets will involve a multidisciplinary effort, encompassing cell biology, pharmacology, and in vivo disease models.

| Potential Therapeutic Area | Potential Biological Targets |

| Oncology | ROS1, ALK, c-Met, CDK, HDAC nih.govtandfonline.comnih.govacs.org |

| Neurodegenerative Diseases | Various protein kinases |

| Infectious Diseases | Pathogen-specific enzymes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Fluorophenyl)-4-methylpyridin-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution is a common approach for fluorinated pyridines. For example, pentafluoropyridine can react with sodium azide to introduce amine groups, followed by methyl group incorporation via alkylation .

- Key factors : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst (e.g., Pd/C for hydrogenation steps). Lower temperatures (<60°C) may reduce side reactions like defluorination .

- Example protocol :

- React 3-fluoro-4-methylpyridine with NaN₃ in DMF at 100°C for 12 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the amine intermediate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Detects fluorine environments (δ -110 to -125 ppm for aromatic F; δ -140 ppm for aliphatic F) .

- LC-MS : Confirms molecular weight (calc. 206.22 g/mol) and detects impurities (e.g., unreacted starting materials).

- X-ray crystallography : Resolves substitution patterns on the pyridine ring, critical for verifying regioselectivity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives of this compound?

- Methodology :

- Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in nucleophilic substitutions .

- Reaction path search tools (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .

- Case study : Simulating fluorophenyl-methyl interactions in pyridine derivatives revealed steric hindrance at the 4-position, guiding reagent selection .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodology :

- Design of Experiments (DOE) : Apply factorial design to isolate variables (e.g., solvent, temperature, catalyst loading). For example, a 2³ factorial design revealed that solvent polarity accounts for 60% of yield variance in fluorophenylpyridine syntheses .

- Statistical analysis : Use ANOVA to compare datasets and identify outliers (e.g., unexpected byproducts from trace moisture in DMF) .

Q. What strategies mitigate risks when scaling up lab-scale syntheses of this compound?

- Methodology :

- Hazard analysis : Identify high-risk steps (e.g., azide handling, exothermic reactions) using HAZOP studies .

- Process intensification : Continuous-flow reactors improve heat dissipation and reduce decomposition during exothermic substitutions .

- Case study : Replacing NaN₃ with trimethylsilyl azide in a flow system reduced hazardous waste by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.